cis-Pterostilbene

Description

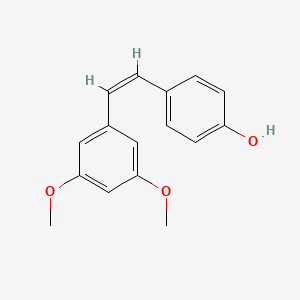

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C\C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441351-32-2 | |

| Record name | Pterostilbene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441351322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTEROSTILBENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBS8JQ0T3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Occurrence of Pterostilbene Isomers in Natural Sources

Enzymatic Pathways Underlying Stilbenoid Isomer Production in Plants

The biosynthesis of pterostilbene (B91288) in plants is a multi-step process originating from the phenylpropanoid pathway. bio-conferences.org The journey begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA. mdpi.comjapsonline.com Stilbene (B7821643) synthase (STS), a key enzyme, then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol (B1683913). bio-conferences.orgjapsonline.com

O-Methyltransferase Activity in Stilbenoid Biosynthesis

The final and crucial step in pterostilbene formation is the methylation of resveratrol, a reaction facilitated by the enzyme O-methyltransferase (OMT). bio-conferences.org Specifically, resveratrol O-methyltransferase (ROMT) catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of resveratrol. bio-conferences.orgnih.gov This process can result in the formation of pinostilbene (B20863) (a monomethylated derivative) and subsequently pterostilbene (a dimethylated derivative). mdpi.com

Several studies have identified and characterized ROMT from various plant species, including grapevine (Vitis vinifera). bio-conferences.orgnih.gov Researchers have successfully expressed grapevine-derived ROMT in microorganisms like E. coli and yeast, demonstrating its specific ability to convert resveratrol into pterostilbene. bio-conferences.org Furthermore, a resveratrol O-methyltransferase function has been identified in a caffeic acid O-methyltransferase (COMT) from Arabidopsis, highlighting the multifunctional nature of some of these enzymes. nih.govscispace.com The co-expression of stilbene synthase and O-methyltransferase in plants like tobacco has been shown to result in the accumulation of pterostilbene. nih.govebi.ac.uk

The primary product of this enzymatic process is trans-pterostilbene. japsonline.comjapsonline.com The formation of cis-pterostilbene in nature is less direct. Trans-pterostilbene can be converted to the cis isomer upon exposure to ultraviolet (UV) light. nih.gov This photoisomerization is a key factor in the presence of this compound in natural environments. nih.gov

Natural Abundance and Distribution of Pterostilbene Isomers

The distribution and abundance of pterostilbene isomers in the plant kingdom are not uniform, with environmental and biological factors playing a significant role.

Prevalence of trans-Pterostilbene in Dietary Sources

Trans-pterostilbene is the more abundant and commonly occurring isomer found in nature. japsonline.comjapsonline.comfrontiersin.org It has been identified in a variety of dietary sources, though generally in low concentrations. nih.gov Notable sources include:

Grapes (Vitis vinifera) : Found in grape skins and wine, with red wines typically having higher concentrations than white wines. japsonline.comresearchgate.net

Blueberries (Vaccinium spp.) : Considered a significant dietary source of pterostilbene. japsonline.comfrontiersin.org The concentration can vary between different species, such as rabbit-eye blueberries (Vaccinium ashei) and deerberries (Vaccinium stamineum). mdpi.com

Indian Kino Tree (Pterocarpus marsupium) : The heartwood of this tree is a rich source and where pterostilbene was first isolated. bio-conferences.orgjapsonline.com

Peanuts (Arachis hypogaea) : Also identified as a source of this compound. mdpi.comjapsonline.com

The concentration of trans-pterostilbene in these sources can be influenced by genetic factors and environmental conditions. mdpi.com

| Food Source | Compound | Typical Concentration |

| Grapes (skin) | trans-Pterostilbene | 0.2–4.7 µg/g fresh weight acs.org |

| Blueberries | trans-Pterostilbene | 9.9–15.1 mg/kg nih.gov |

| Rabbit-eye Blueberry (dried) | trans-Pterostilbene | 99–151 ng/g mdpi.com |

| Deerberries (dried) | trans-Pterostilbene | 520 ng/g mdpi.com |

| Red Wine | trans-Resveratrol | 1.0–18 µg/ml japsonline.com |

| Grape Skins | trans-Resveratrol | 2.48–6.47 µg/g japsonline.com |

| Grape Berries | cis-Piceid | 92.33 µg/g of dry skin (average) researchgate.net |

| Grape Berries | trans-Piceid | 42.19 µg/g of dry skin (average) researchgate.net |

| Grape Berries | trans-Resveratrol | 24.06 µg/g of dry skin (average) researchgate.net |

Environmental and Pathogen-Induced Isomer Production Dynamics

The production of stilbenoids, including pterostilbene isomers, is a dynamic process influenced by various environmental stressors and pathogen attacks. nih.gov Plants synthesize these compounds, known as phytoalexins, as a defense mechanism. frontiersin.orgmdpi.com

Fungal infections, for instance, can significantly induce the production of pterostilbene in plants like grapevines. mdpi.comnih.gov Studies have shown that resistant grapevine varieties rapidly accumulate high concentrations of toxic stilbenes, including pterostilbene, at the site of infection by pathogens like Plasmopara viticola (downy mildew). oeno-one.eu The accumulation of these defense compounds can help inhibit pathogen growth. apsnet.orgapsnet.org

Environmental factors such as UV radiation also play a crucial role. mdpi.com While UV light can induce the biosynthesis of resveratrol, it can also lead to the conversion of the more stable trans-pterostilbene to this compound. nih.gov Other abiotic factors like temperature and altitude can also affect stilbene concentrations in grapes. openagrar.de For example, some studies have observed an increase in stilbene levels with elevation up to a certain point. openagrar.de These findings highlight the complex interplay between genetic predisposition and environmental cues in determining the levels and isomeric forms of pterostilbene in plants. nih.govmdpi.com

Analytical Methodologies for Isomeric Pterostilbene Characterization and Quantification

Chromatographic Separation Techniques for cis- and trans-Pterostilbene

Chromatographic methods are fundamental in separating the cis and trans isomers of pterostilbene (B91288), which often coexist in samples. The ability to resolve these isomers is critical for accurate quantification and for studying the biological activities of each isomer independently.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pterostilbene isomers. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase. rjptonline.org

The separation of cis- and trans-pterostilbene is typically achieved on C8 or C18 columns. ijper.orgmdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of acids like acetic acid to improve peak shape and resolution. mdpi.comacs.org The distinct polarities of the cis and trans isomers lead to different retention times on the column, allowing for their separation. For instance, in some methods, trans-pterostilbene elutes after its cis counterpart. nih.govmdpi.com

UV detection is frequently employed, with monitoring at specific wavelengths where the isomers exhibit maximum absorbance. nih.govijper.org For example, detection might be set at 306 nm for the trans isomer and 285 nm for the cis isomer, corresponding to their respective absorbance maxima. acs.org The development of stability-indicating HPLC methods is also crucial, as it ensures that the analytical method can accurately measure the analyte of interest in the presence of its degradation products, which may include the isomeric form. ijper.orgresearchgate.netrsc.org

Table 1: Exemplary HPLC Methods for Pterostilbene Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Application | Reference |

| Phenomenex C8 | Acetonitrile:Water | 219 nm | Stability-indicating analysis | ijper.org |

| Nucleodur RP C18 | Acetonitrile:Water (90:10 v/v) | 254 nm | Quantification in capsules and solubility studies | mdpi.com |

| ACE C-18 | Water:Acetonitrile (35:65 v/v) | 306 nm | Forced degradation studies | rjptonline.org |

| Kromasil-NH2 | Gradient of acetonitrile and water | Photodiode array detector | Analysis of enzymatic synthesis products | mdpi.comcsic.es |

Spectroscopic Identification and Structural Elucidation of Pterostilbene Isomers

Following separation, spectroscopic techniques are indispensable for the definitive identification and structural elucidation of cis- and trans-pterostilbene. These methods provide detailed information about the molecular structure, confirming the identity of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the differentiation of geometric isomers like cis- and trans-pterostilbene. tutorchase.comnih.gov Both ¹H NMR and ¹³C NMR provide unique insights into the molecular structure.

The key to distinguishing cis and trans isomers via ¹H NMR lies in the coupling constants (J-values) of the vinylic protons. blogspot.com Generally, the coupling constant for trans protons is significantly larger (typically 11-18 Hz) than for cis protons (typically 6-14 Hz). blogspot.com This difference arises from the through-bond interactions between the protons, which are dependent on their dihedral angle. The chemical shifts of the protons can also differ due to the different spatial arrangement of the aromatic rings and their shielding or deshielding effects. blogspot.com In some stilbenes, the protons of the trans isomer are more deshielded (appear at a lower field) compared to the cis isomer. blogspot.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms, particularly those of the double bond and the aromatic rings, will differ between the cis and trans isomers due to the steric and electronic effects of the different geometries. nih.gov Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can further aid in the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the isomers. nih.govunmul.ac.idvt.edu

Mass Spectrometry (MS) for Isomer Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures, including the metabolites of pterostilbene isomers. nih.govacs.org

While cis- and trans-pterostilbene have the same molecular weight and will produce the same molecular ion peak in a mass spectrum, their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes show differences, aiding in their identification. nih.govacs.org More commonly, MS is used to identify metabolites of pterostilbene. nih.govacs.org The metabolism of pterostilbene can lead to various modifications, such as hydroxylation, demethylation, glucuronidation, and sulfation. acs.org

By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, researchers can deduce the structure of the metabolites. nih.govacs.org For example, the loss of a specific mass unit can indicate the cleavage of a particular functional group. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the metabolites, further confirming their identity. researchgate.net This is crucial for creating a comprehensive profile of how cis-pterostilbene is processed in biological systems. nih.govacs.org

Validation of Analytical Methods for Isomeric Pterostilbene Research

The validation of analytical methods is a critical step to ensure that they are reliable, accurate, and reproducible for their intended purpose. rjptonline.org Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijper.orgmdpi.comwjarr.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rjptonline.orgmdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. mdpi.comwjarr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govmdpi.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijper.orgresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjptonline.orgmdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.orgmdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijper.org

For pterostilbene analysis, validation studies have demonstrated the suitability of HPLC methods for quantification in various matrices, including pharmaceutical formulations and biological samples. nih.govmdpi.comresearchgate.net These validated methods are essential for quality control and for generating reliable data in preclinical and clinical research.

Isomerization Dynamics and Stability in Research Models

Mechanisms of cis-trans Isomerization of Pterostilbene (B91288)

The conversion between cis- and trans-pterostilbene is not spontaneous and requires specific energy inputs or catalytic processes. The primary mechanisms driving this transformation in research settings are photo-isomerization and enzymatic action.

Exposure to light is a primary driver for the isomerization of trans-pterostilbene to its cis form. This photochemical reaction is a common occurrence for stilbene (B7821643) compounds. apsnet.orgnih.govjapsonline.com

The process begins when the trans-isomer absorbs photons, typically in the ultraviolet (UV) range, which elevates the molecule to an excited electronic state (S1). In this excited state, the rotational barrier around the central ethylene (B1197577) double bond is significantly reduced. This allows the molecule to twist into a perpendicular conformation, often referred to as a "phantom" singlet state, which serves as a common intermediate. researchgate.net From this intermediate state, the molecule can relax back to the ground state (S0), yielding either the original trans-isomer or the cis-isomer. rsc.org

This reversible process can be induced by various light sources commonly found in laboratory environments. Studies on related stilbenes show that UV light, particularly at wavelengths around 366 nm, is highly effective at inducing rapid isomerization, often converting the majority of the trans-isomer in solution within minutes. nih.gov Even standard fluorescent lighting can cause a significant conversion over longer periods. nih.gov

| Condition | Outcome on trans-Pterostilbene | Reference |

| UV Light Exposure (e.g., 366 nm) | Rapid conversion to cis-pterostilbene, often reaching a photostationary state with a high proportion of the cis-isomer. | nih.gov |

| Fluorescent Light Exposure | Slower, but significant, conversion to this compound over hours or days. | nih.gov |

| Daylight Exposure | Gradual isomerization to the cis form. | japsonline.com |

| Absence of Light | Isomerization is negligible; the trans form is stable. | nih.gov |

Enzymatic activity can also lead to the transformation of pterostilbene, primarily through oxidative dimerization rather than direct isomerization. Certain enzymes, particularly extracellular laccases produced by microorganisms like the fungus Botrytis cinerea, can oxidize pterostilbene. apsnet.orgresearchgate.net

This process involves the oxidation of the phenolic hydroxyl group on the pterostilbene molecule, generating a radical. These radicals can then couple with each other in various ways to form a diverse range of dimeric structures. frontiersin.org One significant product identified from the enzymatic degradation of pterostilbene by B. cinerea is a dehydrodimer. apsnet.org While the initial pterostilbene may be in the trans form, subsequent purification steps involving light exposure (e.g., UV visualization for chromatography) can lead to the isomerization of these dimers, resulting in the isolation of cis-dehydrodimer forms. apsnet.org This highlights an indirect pathway where enzymatic action creates dimers that can then undergo photo-isomerization.

Research has shown that enzymes like horseradish peroxidase (HRP), in the presence of hydrogen peroxide, can also catalyze the oxidative dimerization of pterostilbene, leading to products such as pterostilbene-trans-dihydrodimer. researchgate.net

Factors Influencing Isomeric Stability in Experimental Environments

The stability of pterostilbene isomers is a critical consideration in experimental design. The trans-isomer is inherently more thermodynamically stable than the cis-isomer due to lower steric hindrance. researchgate.net However, several environmental factors can influence the equilibrium and stability of both forms in a laboratory setting.

Light: As detailed previously, light is the most significant factor promoting the conversion of the more stable trans-isomer to the less stable cis-isomer. researchgate.net Protecting solutions of pterostilbene from light is paramount to maintaining isomeric purity.

Solvent: While less impactful than light, the polarity of the solvent can influence the rate of isomerization and the position of the photostationary state.

Temperature: Thermal isomerization from cis to trans is possible but generally requires high temperatures, which are not typical for most biological research models. researchgate.net In standard experimental conditions, photo-isomerization is the dominant process.

Presence of Oxidizing Agents/Enzymes: The presence of oxidative enzymes or chemical oxidants can lead to the degradation and dimerization of pterostilbene, affecting the concentration of the parent isomers. researchgate.neteurekaselect.com

| Factor | Influence on Isomeric Stability | Implication |

| Light (UV, Fluorescent) | Decreases stability of the trans-isomer by converting it to the cis-isomer. | Samples must be protected from light during storage and handling. |

| Temperature | High temperatures can favor the more stable trans-isomer, but this is not a major factor under typical lab conditions. | Standard room temperature or refrigerated storage is appropriate, with light protection being the priority. |

| Solvents | Can affect the quantum yield of photo-isomerization. | The choice of solvent should be considered, although light exposure remains the primary concern. |

| Oxygen and Oxidizing Enzymes | Can lead to oxidative degradation and dimerization of both isomers. | Degassing solvents or using antioxidants may be necessary for long-term stability studies. |

Implications of Isomerization on Research Study Design and Interpretation

Purity of Starting Material: Researchers must ensure the isomeric purity of the pterostilbene used in their experiments. A stock of what is assumed to be pure trans-pterostilbene may, upon exposure to lab lighting, become a mixture of cis and trans isomers, confounding the results.

Experimental Conditions: The entire experimental workflow must be designed to minimize light exposure. This includes using amber vials, covering containers with aluminum foil, and working under subdued lighting conditions whenever possible.

Analytical Verification: It is crucial to analytically verify the isomeric composition of the pterostilbene solution both before and during the experiment, especially in longer-term studies. Techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector are essential for separating and quantifying the cis and trans isomers.

Interpretation of Results: When interpreting data, researchers must consider the possibility that the observed biological effects could be due to the cis-isomer, the trans-isomer, or the combined action of the mixture. The formation of dimers, whether through enzymatic or light-induced processes, adds another layer of complexity, as these compounds may also be biologically active. frontiersin.org

Comparative Research on Biological Activities of Cis Pterostilbene and Trans Pterostilbene

Differential Antioxidant Activity and Mechanisms

The antioxidant capabilities of pterostilbene (B91288) isomers are a key area of investigation, with studies indicating that the trans- form is a more potent antioxidant than the cis- form. acs.orgnih.gov This difference is attributed to their distinct molecular geometries, which influence their ability to scavenge free radicals.

Research has shown that the antioxidant activity of cis-hydroxystilbenes is consistently lower than that of their corresponding trans isomers, by a factor ranging from 2 to 6. acs.orgnih.gov In studies measuring the rate constants of their reactions with peroxyl radicals, trans-pterostilbene demonstrated notable antioxidant power, with an activity level only slightly lower than that of α-tocopherol (vitamin E). acs.orgnih.gov In contrast, the cis isomer exhibits a reduced capacity to scavenge these radicals. One study found that the peroxyl-radical scavenging activity of pterostilbene was comparable to that of resveratrol (B1683913). nih.gov

Table 1: Comparative Peroxyl Radical Scavenging Activity

| Compound | Relative Antioxidant Activity |

|---|---|

| trans-Pterostilbene | High (Slightly lower than α-tocopherol) acs.orgnih.gov |

| cis-Pterostilbene | Low (2 to 6 times less active than trans-isomer) acs.orgnih.gov |

| α-tocopherol (Vitamin E) | Very High acs.orgnih.gov |

| Resveratrol | High (Comparable to trans-pterostilbene) nih.gov |

The disparity in antioxidant activity between the two isomers is rooted in enthalpic factors, specifically the bond dissociation enthalpy (BDE) of the phenolic hydroxyl (O-H) group. acs.orgnih.gov The strength of this bond is critical, as its cleavage is a key step in the process of neutralizing free radicals.

Experimental data on a derivative, 3',5'-di-tert-butyl-4'-hydroxy-3,5-dimethoxystilbene, revealed that the O-H bond in the cis isomer is stronger by 1.8 kcal/mol compared to the trans isomer. acs.orgnih.gov This increased bond strength in the cis form makes it less reactive and, consequently, a less effective antioxidant. acs.orgnih.gov

Density Functional Theory (DFT) calculations provide a rationale for this observation. acs.orgnih.gov The cis geometry forces a folded structure that destabilizes the resulting phenoxyl radical to a greater extent than the parent hydroxystilbene molecule. acs.orgnih.gov This folding hinders the delocalization of the unpaired electron across the styryl group, which is a crucial factor for stabilizing the radical. acs.orgnih.gov

Discrepancies in Observed Biological Potency between Isomers in Preclinical Models

In preclinical studies, trans-pterostilbene is generally considered to be the more biologically active and stable form. emersonecologics.com Its superior bioavailability and metabolic stability, partly due to its methoxy (B1213986) groups, contribute to its enhanced pharmacological effects compared to resveratrol. japsonline.comresearchgate.net

While direct comparative preclinical studies focusing on the differing potencies of cis- and trans-pterostilbene are limited, the available evidence on related stilbenoids suggests that the trans-isomer is typically more effective. For instance, in a mouse mammary organ culture model, pterostilbene (isomer not specified but likely the trans-form due to its prevalence) significantly inhibited carcinogen-induced preneoplastic lesions, an effect attributed to its antioxidant activity. nih.gov The general consensus in the scientific community is that the trans forms of stilbenes, including pterostilbene, exhibit superior biological activity. emersonecologics.com

Table 2: Summary of Isomer Characteristics

| Feature | cis-Pterostilbene | trans-Pterostilbene |

|---|---|---|

| Natural Abundance | Less common japsonline.comjapsonline.com | More abundant japsonline.comjapsonline.comemersonecologics.com |

| Antioxidant Activity | Lower acs.orgnih.gov | Higher acs.orgnih.gov |

| O-H Bond Strength | Stronger acs.orgnih.gov | Weaker acs.orgnih.gov |

| Biological Potency | Generally considered less potent emersonecologics.com | Generally considered more potent emersonecologics.com |

Mechanistic Research on Cis Pterostilbene Specific Cellular and Molecular Interactions

Investigating Distinct Cellular Pathways Modulated by cis-Pterostilbene

While research specifically delineating the cellular pathways uniquely modulated by this compound is less extensive than for its trans-isomer, some studies provide insights into its biological effects. It is known that stilbenes, in general, can exist in both cis and trans configurations, with the trans form being more stable and abundant in nature. emersonecologics.comjapsonline.com However, exposure to factors like UV irradiation can convert the trans form to the cis isomer. frontiersin.org

The biological activity of stilbenes can differ between their cis and trans forms. For instance, in the case of resveratrol (B1683913), a structurally related stilbenoid, the trans-isomer is reported to be more potent in inducing apoptosis in certain cancer cell lines compared to the cis-isomer. japsonline.com This suggests that the stereochemistry of the molecule plays a crucial role in its interaction with cellular machinery.

While direct evidence for many pathways is still under investigation for this compound specifically, we can infer potential areas of influence based on the broader understanding of pterostilbene (B91288) and other stilbenoids. Pterostilbene, as a compound, is known to modulate several key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. nih.gov These include the NF-κB, PI3K/Akt, and MAPK pathways. nih.gov However, it is important to note that most of this research does not differentiate between the isomers.

One area where the influence of the cis isomer might be relevant is in processes involving metabolic activation. For example, the enzyme tyrosinase can metabolize trans-pterostilbene, leading to cytotoxic effects in melanin-producing cells. mdpi.com It is plausible that the cis isomer could also be a substrate for such enzymatic transformations, potentially leading to different metabolites and downstream cellular effects.

Future research is necessary to specifically investigate the distinct cellular pathways modulated by this compound. This would involve comparative studies that directly assess the effects of both cis- and trans-pterostilbene on various signaling cascades.

Table 1: Cellular Pathways Potentially Modulated by Stilbenoids

| Pathway | General Function | Potential Implication for this compound |

| Apoptosis | Programmed cell death | Induction of apoptosis in cancer cells. japsonline.com |

| Inflammation | Immune response to injury or infection | Modulation of inflammatory pathways like NF-κB. nih.gov |

| Cell Proliferation | Cell growth and division | Inhibition of cancer cell growth. nih.gov |

| Metabolic Activation | Enzymatic conversion of compounds | Potential for unique metabolic byproducts and cellular effects. mdpi.com |

Exploration of Molecular Targets Unique to this compound Action

The unique three-dimensional structure of this compound suggests that it may interact with molecular targets in a manner distinct from its trans counterpart. The steric hindrance between the aromatic rings in the cis form could influence its binding affinity and specificity for various proteins and enzymes. mdpi.com

While specific molecular targets unique to this compound are still being identified, research on pterostilbene in general has revealed several key interactions. For instance, pterostilbene has been shown to interact with syntaxins, which are proteins involved in insulin (B600854) secretion. mdpi.com It also targets MTA1, a protein implicated in cancer progression, by disrupting its complex with histone deacetylase (HDAC) and restoring the expression of tumor suppressor genes like PTEN. frontiersin.org

Furthermore, pterostilbene has been found to inhibit the activity of human caspase-3, an enzyme crucial for apoptosis. researchgate.net It also shows inhibitory effects on various cytochrome P450 enzymes, such as CYP1A2, CYP2C9, and CYP2D6, which are involved in the metabolism of many drugs. ebi.ac.uk

The differential interaction of cis and trans isomers with molecular targets has been observed with other stilbenes. For example, trans-resveratrol is more effective in modulating estrogen-induced biological responses than its cis form. mdpi.com This highlights the importance of stereochemistry in determining the biological activity of these compounds.

Identifying the unique molecular targets of this compound will require detailed structural biology studies, such as X-ray crystallography and NMR spectroscopy, to visualize its binding to specific proteins. Computational modeling and docking studies can also provide valuable insights into its potential interactions.

Table 2: Potential Molecular Targets of Pterostilbene

| Molecular Target | Function | Potential Implication for this compound |

| Syntaxins | Proteins involved in insulin secretion. mdpi.com | Modulation of insulin release. |

| MTA1 | Protein involved in cancer metastasis. frontiersin.org | Inhibition of cancer progression. |

| Caspase-3 | Key enzyme in apoptosis. researchgate.net | Regulation of programmed cell death. |

| Cytochrome P450 Enzymes | Enzymes involved in drug metabolism. ebi.ac.uk | Potential for drug interactions. |

Future Directions in Cis Pterostilbene Academic Research

Elucidating the Full Spectrum of Biological Functions of the cis Isomer

Future research will need to systematically investigate the distinct biological activities of cis-pterostilbene. Although trans-pterostilbene is known for its antioxidant, anti-inflammatory, and anti-cancer properties, the specific functions of the cis isomer remain largely uncharted. mdpi.comfrontiersin.org Preliminary studies have indicated that both cis and trans isomers can induce similar cytotoxic effects in various cancer cell lines, with comparable IC50 values. mdpi.com However, a comprehensive understanding of the cis isomer's effects on cellular pathways is still lacking.

Key areas for future investigation include:

Comparative Bioactivity Studies: Direct comparisons of the antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities of cis- and trans-pterostilbene are necessary. researchgate.netjapsonline.com Studies have shown that the antioxidant activity of cis-hydroxystilbenes is generally lower than their trans counterparts due to differences in the O-H bond dissociation enthalpy. acs.org

Mechanism of Action: Research should focus on elucidating the molecular mechanisms through which this compound exerts its effects. This includes identifying its specific cellular targets and signaling pathways. While the mechanisms of trans-pterostilbene are being actively studied, involving pathways like Nrf2, NF-κB, and PI3K/Akt, the pathways modulated by the cis form are not well understood. frontiersin.orgnih.gov

Metabolic Fate: Understanding how this compound is metabolized in the body is crucial. Research into its absorption, distribution, metabolism, and excretion (ADME) profile will provide insights into its bioavailability and potential for therapeutic use.

Advanced Methodologies for Isomer-Specific Pharmacological and Toxicological Research

A significant hurdle in studying this compound is its lower stability compared to the trans isomer, which can readily convert to the cis form under certain conditions like exposure to UV light or extreme pH. bio-conferences.org This necessitates the development of advanced analytical and experimental methods.

Future methodological advancements should include:

Isomer-Specific Synthesis and Purification: Developing robust and scalable methods for the synthesis and purification of high-purity this compound is essential for accurate research.

Advanced Analytical Techniques: The use of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), is critical to separate and quantify the cis and trans isomers in biological samples. nih.gov

In Vitro and In Vivo Models: The development of specific in vitro and in vivo models that can maintain the stability of the cis isomer during experiments is needed. This may involve controlled environmental conditions and specialized delivery systems.

Toxicological Profiling: Comprehensive toxicological studies are required to determine the safety profile of this compound. mdpi.com This includes evaluating its potential cytotoxicity, genotoxicity, and any adverse effects in various cell lines and animal models. mdpi.comresearchgate.net

Understanding the In Vivo Isomerization and its Biological Consequences

Key research questions to address include:

Factors Influencing Isomerization: Investigating the physiological conditions (e.g., pH, enzymes, light exposure in skin) that promote the in vivo isomerization of trans- to this compound.

Rate and Extent of Conversion: Quantifying the rate and extent of this conversion in different tissues and biological fluids.

Synergistic or Antagonistic Effects: Determining whether the presence of both isomers results in synergistic, antagonistic, or additive biological effects. The co-existence of both forms could lead to a different pharmacological profile than either isomer alone.

Potential for Derivatization and Structural Modification to Enhance this compound Activity

Chemical modification of the this compound structure presents a promising strategy to enhance its stability, bioavailability, and biological activity. nih.gov The methylation of resveratrol (B1683913) to form pterostilbene (B91288) is a natural example of how structural modification can improve pharmacokinetic properties. nih.gov

Future research in this area should explore:

Synthesis of Novel Derivatives: Designing and synthesizing novel derivatives of this compound by introducing different functional groups. This could involve glycosylation, halogenation, or acylation to modify properties like water solubility and biological potency. sciforum.net

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how specific structural modifications influence the biological activity of this compound derivatives.

Prodrug Strategies: Developing prodrugs of this compound that are more stable and can release the active compound at the target site. For example, glycosylated derivatives have been synthesized to improve stability and activity. nih.govsioc-journal.cn

Role of this compound in Plant Defense Mechanisms and Ecological Interactions

Pterostilbene, as a phytoalexin, plays a role in protecting plants against pathogens and environmental stress. mdpi.comnih.govmdpi.com While trans-pterostilbene is the more abundant and studied isomer in this context, the role of the cis form is an emerging area of interest.

Future research should focus on:

Induction and Accumulation: Investigating the conditions under which plants synthesize and accumulate this compound. This includes responses to specific pathogens, UV radiation, and other environmental triggers. nih.govmdpi.com

Antimicrobial and Antifungal Activity: Evaluating the specific antimicrobial and antifungal properties of this compound against a range of plant pathogens. Some studies suggest that related stilbene (B7821643) oligomers, which can have cis configurations, are detoxification products produced by fungal pathogens. researchgate.net

Ecological Significance: Understanding the broader ecological role of this compound in plant-herbivore and plant-microbe interactions. numberanalytics.com The production of different stilbene isomers could be a nuanced plant defense strategy.

Q & A

Q. How to ensure reproducibility of this compound’s antioxidant assays (e.g., DPPH, FRAP) across laboratories?

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.